(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
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Overview
Description
The compound (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE is a complex organic molecule with potential applications in various fields of science and industry. This compound features a cyano group, a furan ring, and a pyrido[1,2-a]pyrimidin-4-one moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE typically involves multi-step organic reactionsKey reagents and catalysts are used to facilitate these transformations under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This involves the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and furan moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its diverse functional groups. It may serve as a probe or inhibitor in various biochemical assays .
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation .
Industry
In the industrial sector, (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE can be used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes .
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C25H20N4O4 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C25H20N4O4/c1-16-6-3-8-19(12-16)33-24-21(25(31)29-10-4-7-17(2)22(29)28-24)13-18(14-26)23(30)27-15-20-9-5-11-32-20/h3-13H,15H2,1-2H3,(H,27,30)/b18-13+ |
InChI Key |
DFIVZHSNYQHVSH-QGOAFFKASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)NCC4=CC=CO4 |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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